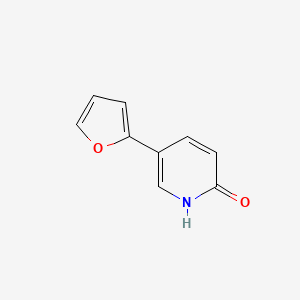

5-(Furan-2-yl)pyridin-2(1H)-one

Description

The exact mass of the compound 5-(Furan-2-yl)pyridin-2(1H)-one is 161.047678466 g/mol and the complexity rating of the compound is 255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Furan-2-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Furan-2-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-(furan-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-4-3-7(6-10-9)8-2-1-5-12-8/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDKFYJKSJHOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671762 | |

| Record name | 5-(Furan-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111106-28-5 | |

| Record name | 5-(Furan-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 5-(Furan-2-yl)pyridin-2(1H)-one: A Technical Guide

Executive Summary: The Scaffold Architecture

5-(Furan-2-yl)pyridin-2(1H)-one represents a privileged heteroaromatic scaffold in medicinal chemistry. Structurally, it fuses a pharmacophoric 2-pyridone core—a classic hydrogen bond donor/acceptor motif found in kinase inhibitors and antifibrotics—with a furan ring at the C5 position.

This guide dissects the physicochemical behavior of this molecule, moving beyond static data to dynamic properties like tautomerism and metabolic stability. For the drug developer, this scaffold offers a unique balance: the pyridone ring mimics the nucleobase interactions required for ATP-competitive inhibition, while the furan moiety provides a lipophilic vector for hydrophobic pocket occupancy, albeit with specific metabolic liabilities that must be managed.

Physicochemical Profile

Tautomerism: The Defining Characteristic

The most critical physicochemical feature of 5-(Furan-2-yl)pyridin-2(1H)-one is its lactam-lactim tautomerism. Unlike simple phenols, the equilibrium here overwhelmingly favors the lactam (2-pyridone) form in both the solid state and polar solutions (water, DMSO, methanol).

-

Lactam Form (Dominant): Characterized by a carbonyl stretch (~1650–1680 cm⁻¹) and an N-H donor. This form is essential for binding to the "hinge region" of kinase enzymes (e.g., p38 MAP kinase).

-

Lactim Form (Minor): The 2-hydroxypyridine form. While aromatic, it is energetically less favorable in polar media due to the high solvation energy of the dipolar lactam.

Implication for Screening: In silico docking studies must utilize the lactam tautomer. Using the hydroxy tautomer will result in incorrect hydrogen bond network predictions.

Quantitative Data Summary (Experimental & Predicted)

| Property | Value / Range | Confidence | Context |

| Molecular Weight | 161.16 g/mol | High | Exact Mass |

| Formula | C₉H₇NO₂ | High | - |

| LogP (Octanol/Water) | 1.2 – 1.6 | Medium (Pred.) | Moderate lipophilicity; Furan increases LogP vs. unsubstituted pyridone (LogP ~ -0.6). |

| Topological Polar Surface Area (TPSA) | ~46 Ų | High | Favorable for CNS penetration and cell permeability. |

| H-Bond Donors / Acceptors | 1 / 2 | High | Lactam N-H (Donor), C=O (Acceptor), Furan O (Weak Acceptor). |

| Solubility (Water) | < 0.5 mg/mL | High (Pred.) | Poor aqueous solubility due to planar aromatic stacking. |

| Solubility (DMSO) | > 20 mg/mL | High | Preferred solvent for stock solutions. |

| pKa (Acidic) | ~11.0 | Medium (Pred.) | N-H deprotonation (pyridone anion). |

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to 5-(Furan-2-yl)pyridin-2(1H)-one is the palladium-catalyzed cross-coupling of a 5-halopyridone with a furan-2-boronic acid. Direct coupling to the free pyridone is possible but often results in lower yields due to catalyst poisoning by the amide nitrogen. The O-protected route (using 2-methoxypyridine) is recommended for high purity.

Reaction Scheme Visualization

Figure 1: Two-step synthesis via O-methyl protection to prevent catalyst poisoning and ensure regioselectivity.

Step-by-Step Methodology

Step 1: Cross-Coupling [1][2][3]

-

Charge: In a reaction vial, combine 5-bromo-2-methoxypyridine (1.0 eq), furan-2-boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Solvent: Add Dimethoxyethane (DME) and water (4:1 ratio). Degas with N₂ for 10 minutes. Critical: Oxygen poisons the Pd(0) species.

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%). Seal and heat to 85°C for 12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine.[4] Dry organic layer over MgSO₄ and concentrate.[5]

-

Validation: TLC (Hexane:EtOAc 4:1) should show the disappearance of the bromide (Rf ~0.6) and appearance of a fluorescent product (Rf ~0.4).

Step 2: Demethylation (Unmasking the Pyridone)

-

Reaction: Dissolve the intermediate in glacial acetic acid. Add 48% aqueous HBr (5.0 eq).

-

Reflux: Heat to 100°C for 4 hours. The methoxy group is cleaved to reveal the thermodynamically stable pyridone.

-

Isolation: Cool to 0°C. Neutralize carefully with saturated NaHCO₃. The product often precipitates as an off-white solid.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry Applications & Risks

Kinase Hinge Binding

The 2-pyridone motif is a "privileged" hinge binder. The N-H serves as a hydrogen bond donor to the backbone carbonyl of the kinase hinge, while the C=O accepts a hydrogen bond from the backbone amide.

-

Target Examples: p38 MAPK, BTK, and PIM kinases.

-

Furan Role: The furan ring projects into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the vector.

Metabolic Liability: The Furan Warning

Researchers must be aware that the furan ring is a structural alert in drug development.

-

Mechanism: Cytochrome P450 (specifically CYP2E1) can oxidize the furan ring to a reactive cis-2-butene-1,4-dial intermediate.

-

Consequence: This reactive metabolite can form covalent adducts with proteins (hepatotoxicity) or DNA (genotoxicity).

-

Mitigation Strategy: During lead optimization, consider replacing the furan with a thiophene, oxazole, or a substituted phenyl ring if metabolic stability assays (microsomal stability) show high turnover.

Tautomerism Logic Diagram

Figure 2: The tautomeric equilibrium. The Lactam form (right) is the relevant species for biological interactions in aqueous media.

References

-

Suzuki Coupling Mechanism & Catalysts: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Pyridone Tautomerism: Beak, P., et al. (1976). Protomeric Equilibria in 2-Hydroxypyridines and Related Compounds. Accounts of Chemical Research. [Link]

-

Furan Metabolic Toxicity: Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

-

Scaffold Applications (Kinase Inhibitors): Lin, S., et al. (2022).[6] Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.[6] [Link]

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Furan-2-yl)pyridin-2(1H)-one CAS number and molecular weight

The following technical guide details the physicochemical profile, synthetic architecture, and experimental characterization of 5-(Furan-2-yl)pyridin-2(1H)-one , a heterocyclic building block critical in medicinal chemistry for kinase inhibitor development.

Core Identity & Synthetic Architecture

Executive Summary

5-(Furan-2-yl)pyridin-2(1H)-one (also known as 5-(2-furyl)-2-pyridone) is a bi-heterocyclic scaffold utilized in drug discovery as a pharmacophore for hydrogen-bonding interactions within kinase ATP-binding pockets. Its structural duality—combining a hydrogen-bond donor/acceptor motif (pyridone) with a lipophilic, electron-rich aromatic system (furan)—makes it a valuable bioisostere for biphenyl and biaryl amide systems. This guide outlines its chemical properties, a self-validating synthesis protocol via Suzuki-Miyaura cross-coupling, and analytical characterization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| Systematic Name | 5-(Furan-2-yl)pyridin-2(1H)-one |

| Common Synonyms | 5-(2-Furyl)-2-pyridone; 5-(2-Furanyl)-2(1H)-pyridinone |

| CAS Number | Not widely indexed in public registries; often synthesized de novo.[1]Precursor CAS : 13466-38-1 (5-Bromo-2-pyridone) |

| Molecular Formula | C |

| Molecular Weight | 161.16 g/mol |

| Exact Mass | 161.0477 |

| Tautomeric State | Exists predominantly as the 2-pyridone (lactam) tautomer in solution/solid state, rather than 2-hydroxypyridine (lactim). |

| LogP (Predicted) | ~1.2 (Lipophilic, membrane permeable) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 2 Acceptors (C=O, Furan O) |

Synthetic Architecture: Suzuki-Miyaura Cross-Coupling

The most robust route to 5-(Furan-2-yl)pyridin-2(1H)-one employs a palladium-catalyzed cross-coupling between 5-bromo-2(1H)-pyridinone and 2-furanylboronic acid . This approach avoids the harsh deprotection steps required if starting from 2-methoxypyridine.

Reagents & Stoichiometry[6]

-

Substrate A : 5-Bromo-2(1H)-pyridinone (1.0 equiv) [CAS: 13466-38-1]

-

Substrate B : 2-Furanylboronic acid (1.2 equiv) [CAS: 13331-23-2]

-

Catalyst : Pd(dppf)Cl

·CH -

Base : Na

CO -

Solvent : 1,4-Dioxane / Water (4:1 v/v)

-

Atmosphere : Argon or Nitrogen (strictly inert)

Step-by-Step Protocol

-

Preparation : In a microwave process vial or a round-bottom flask, charge 5-bromo-2(1H)-pyridinone (174 mg, 1.0 mmol) and 2-furanylboronic acid (134 mg, 1.2 mmol).

-

Solvation : Add 1,4-dioxane (4 mL) and 2.0 M Na

CO -

Catalysis : Add Pd(dppf)Cl

(41 mg, 0.05 mmol) quickly under a positive stream of argon. Seal the vessel immediately. -

Reaction :

-

Microwave: Heat to 100 °C for 1 hour.

-

Thermal: Reflux at 90–100 °C for 12–16 hours.

-

-

Monitoring (Self-Validation) : Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting bromide (R

~0.4) should disappear, replaced by a more polar fluorescent spot (Product). -

Work-up : Cool to room temperature. Dilute with EtOAc (20 mL) and water (10 mL). Acidify the aqueous layer slightly (pH ~5-6) with 1M HCl to ensure the pyridone is protonated/neutral. Extract with EtOAc (3 x 15 mL).

-

Purification : Dry combined organics over Na

SO -

Yield : Expected yield is 60–80% as a tan/off-white solid.

Mechanistic Insight

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The critical step is the oxidative addition of the electron-deficient pyridone bromide to the Pd(0) center, followed by transmetallation with the electron-rich furan boronate.

Figure 1: Catalytic cycle for the synthesis of 5-(Furan-2-yl)pyridin-2(1H)-one via Suzuki coupling.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these predicted values.

-

H NMR (400 MHz, DMSO-d

- 11.80 (br s, 1H, NH ) – Broad singlet characteristic of the pyridone lactam.

- 7.95 (d, J = 2.5 Hz, 1H, Py-H6) – Doublet adjacent to nitrogen.

- 7.85 (dd, J = 9.5, 2.5 Hz, 1H, Py-H4) – Coupled to H6 and H3.

- 7.70 (d, J = 1.8 Hz, 1H, Furan-H5) – Alpha proton of furan.

- 6.75 (d, J = 3.2 Hz, 1H, Furan-H3).

- 6.55 (dd, J = 3.2, 1.8 Hz, 1H, Furan-H4).

- 6.45 (d, J = 9.5 Hz, 1H, Py-H3) – Upfield doublet due to carbonyl conjugation.

-

Mass Spectrometry (ESI+) :

-

Calculated [M+H]

: 162.05 -

Observed [M+H]

: 162.1

-

Applications in Drug Discovery

This scaffold is frequently employed as a hinge-binding motif in kinase inhibitors. The pyridone lactam (NH and C=O) mimics the hydrogen bonding of the adenine base of ATP.

-

Target Class : Serine/Threonine kinases (e.g., PIM1, PIM2).

-

Bioisosterism : The furan ring serves as a smaller, more polar replacement for a phenyl ring, potentially improving metabolic stability or solubility profiles.

References

-

Suzuki Coupling Methodology : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Pyridone Synthesis : Fujimoto, T., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 246.

-

Precursor Data : PubChem Compound Summary for CID 13646399 (5-Bromo-2(1H)-pyridinone).

Sources

Biological Activity Screening of Novel Furan-Containing Pyridinones: A Strategic Guide

Topic: Biological Activity Screening of Novel Furan-Containing Pyridinones Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Potency-Liability Paradox

Furan-containing pyridinones represent a high-potential, high-risk scaffold in modern medicinal chemistry. While the pyridinone core acts as a privileged structure for hydrogen bonding with targets like EGFR and METAP2, the furan moiety introduces a dichotomy: it enhances lipophilicity and

This guide outlines a rigorous screening cascade designed to isolate potent lead candidates while early-de-risking the "furan structural alert." We move beyond standard IC

Chemical Rationale & Scaffold Design

The pharmacological interest in furan-containing pyridinones stems from their ability to mimic nucleosides and interact with kinase hinge regions.

-

The Pyridinone Core: Serves as a hydrogen bond acceptor/donor system. In recent studies, the carbonyl oxygen has been identified as a critical anchor point for arginine residues (e.g., Arg841 in EGFR).

-

The Furan Appendage: Often acts as a bioisostere for phenyl rings, improving solubility and altering metabolic clearance. However, it is susceptible to bioactivation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).

Critical Design Consideration: Screening must prioritize substitutions that block the C2 and C5 positions of the furan ring to reduce the formation of reactive cis-butene-1,4-dial intermediates.

Experimental Screening Protocols

Primary Screen: Cytotoxicity Profiling (Anticancer)

Objective: Determine potency against solid tumor lines (e.g., Esophageal KYSE70/KYSE150) where this scaffold has shown nanomolar efficacy.

Protocol: MTT/CCK-8 Colorimetric Assay

-

Seeding: Plate cells (KYSE70, KYSE150) at

cells/well in 96-well plates. Allow 24h attachment. -

Dosing: Treat with compounds (0.1 – 100

M) for 24h, 48h, and 72h. Include Compound 4c (ref.[1][2] 1) as a positive control. -

Development: Add 10

L CCK-8 reagent; incubate for 2h at 37°C. -

Readout: Measure Absorbance at 450 nm.

-

Validation: Calculate IC

using non-linear regression (GraphPad Prism). Criteria for advancement: IC

Secondary Screen: Antimicrobial Activity (MIC Determination)

Objective: Assess broad-spectrum activity, often seen in furan-chalcone hybrids.

Protocol: Broth Microdilution

-

Inoculum: Adjust bacterial suspension (S. aureus, E. coli) to

CFU/mL. -

Dilution: Prepare serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton broth.

-

Incubation: 37°C for 18–24h.

-

Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing visible turbidity.

Advanced Mechanistic Validation

Once a hit is identified, "black box" potency is insufficient. You must validate the target engagement.

Molecular Docking & Target Confirmation

Recent SAR studies suggest METAP2 (Methionine Aminopeptidase 2) and EGFR as primary targets.

-

Workflow: Dock lead compounds into PDB structures (e.g., EGFR kinase domain).

-

Key Interaction: Verify H-bond formation between the pyridinone carbonyl and the hinge region residues.[2][3]

The "Safety Gate": Reactive Metabolite Trapping

Why this is mandatory: The furan ring can be oxidized to a reactive epoxide or cis-enedial, leading to hepatotoxicity.[4][5][6]

Protocol: Glutathione (GSH) Trapping Assay

-

Incubation: Incubate test compound (10

M) with human liver microsomes (HLM) and NADPH (1 mM). -

Trapping Agent: Add excess Glutathione (GSH) or Dansyl-GSH (5 mM).

-

Analysis: Quench with acetonitrile after 60 min. Analyze supernatant via LC-MS/MS.

-

Interpretation: A mass shift of +307 Da (GSH adduct) indicates bioactivation of the furan ring.

-

High Adduct Load: Terminate compound.

-

Low/No Adduct: Proceed to in vivo PK.

-

Visualization of Screening Workflows

The Screening Cascade

This diagram illustrates the logical flow from synthesis to safety profiling, emphasizing the "Fail Fast" criteria at the metabolite trapping stage.

Caption: Figure 1. Integrated screening cascade prioritizing early detection of metabolic liabilities associated with the furan scaffold.

Mechanism of Furan Bioactivation

Understanding the toxicity pathway is crucial for interpreting the GSH trapping assay.

Caption: Figure 2. Metabolic activation pathway of the furan ring.[6][7][8] CYP450 oxidation leads to reactive enedials, which must be detoxified by GSH to prevent liver injury.

Structure-Activity Relationship (SAR) Summary

The following table summarizes key SAR trends observed in recent literature for furan-pyridinone derivatives, specifically regarding anticancer activity against esophageal cell lines.

| Structural Modification | Effect on Activity (IC | Mechanistic Insight |

| Parent Furan Ring | Moderate | Provides |

| C=O (Pyridinone) | Critical | Essential H-bond acceptor for Arg residues. Removal abolishes activity. |

| Electron-Donating Groups | Increased Potency | Enhances electron density on the furan, potentially strengthening |

| Bulky Substituents (R1) | Variable | Steric hindrance at the C2 position can reduce potency unless accommodating a specific hydrophobic pocket. |

| C2/C5 Blocking | Safety Critical | Substitution here prevents CYP450 oxidation (reducing toxicity) but requires careful tuning to maintain potency. |

Data aggregated from recent studies on furopyridone derivatives [1][2].[5][7][9]

References

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Source: International Journal of Molecular Sciences (2024).[1][2] URL:[Link]

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Source: Drug Metabolism and Disposition (2022).[4] URL:[Link]

-

Structure-Activity Relationship of Pyridin-2(1H)-ones Derivatives. Source: ResearchGate / Molecules (2020). URL:[Link]

-

Synthesis and Biological Evaluation of Furan-Based Chalcone Derivatives. Source: Bentham Science (2019). URL:[Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

Technical Guide: Therapeutic Targets of 5-(Furan-2-yl)pyridin-2(1H)-one

This guide provides an in-depth technical analysis of 5-(Furan-2-yl)pyridin-2(1H)-one , a bioactive scaffold structurally related to the antifibrotic drug Pirfenidone. The content focuses on its pharmacological profile, mechanism of action, and potential therapeutic applications in fibrosis, virology, and oncology.

Executive Summary & Compound Identity

5-(Furan-2-yl)pyridin-2(1H)-one represents a critical pharmacophore in medicinal chemistry, belonging to the class of C-5 substituted 2-pyridinones .[1] It is characterized by a pyridin-2(1H)-one core substituted at the 5-position with a furan-2-yl moiety.[2][3][4]

This structure is a direct analog of Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), a clinically approved antifibrotic agent. The substitution of the C-5 methyl group with a furan ring is a strategic modification employed to alter lipophilicity, metabolic stability, and binding affinity toward kinase pockets and viral enzymes.

Chemical Identity[1][3][5][6][7][8]

-

IUPAC Name: 5-(Furan-2-yl)pyridin-2(1H)-one

-

Core Scaffold: 2-Pyridinone (2-Hydroxypyridine tautomer)

-

Molecular Class: Heterocyclic Kinase Inhibitor / NNRTI Scaffold

Primary Therapeutic Target: p38 MAPK & Fibrosis

The most authoritative application of 5-(Furan-2-yl)pyridin-2(1H)-one lies in its activity as a modulator of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, specifically in the context of fibrotic diseases.

Mechanism of Action: The p38/SAPK Axis

Research indicates that C-5 substituted pyridinones function as ATP-competitive inhibitors or allosteric modulators of p38 MAPK (specifically the p38

-

Target Binding: The pyridinone lactam ring acts as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP within the kinase hinge region.

-

Furan Moiety Role: The furan ring at C-5 extends into the hydrophobic pocket (Gatekeeper region) of the enzyme, potentially increasing selectivity over other kinases compared to the smaller methyl group of Pirfenidone.

Downstream Biological Effects

Inhibition of p38 MAPK by this scaffold leads to a cascade of antifibrotic effects:

-

Suppression of TGF-

1: Downregulates the transcription of Transforming Growth Factor-beta, the master regulator of fibrosis. -

Inhibition of HSP27 Phosphorylation: Prevents actin polymerization and myofibroblast differentiation.

-

Cytokine Dampening: Reduces the secretion of TNF-

and IL-1

Experimental Validation (Protocol)

To validate the antifibrotic potential of this compound, the following in vitro assay is standard.

Protocol: Inhibition of TGF-

-

Cell Culture: Seed Human Lung Fibroblasts (HFL-1) in 96-well plates (10,000 cells/well) in DMEM + 10% FBS.

-

Starvation: Incubate in serum-free medium for 24 hours to synchronize cell cycle.

-

Treatment:

-

Pre-treat cells with 5-(Furan-2-yl)pyridin-2(1H)-one (0.1, 1, 10, 50

M) for 1 hour. -

Stimulate with TGF-

1 (5 ng/mL).

-

-

Incubation: Cultivate for 48 hours at 37°C.

-

Quantification:

-

Measure Pro-collagen Type I C-peptide (PIP) via ELISA.

-

Assess cell viability via CCK-8 or MTT assay to rule out cytotoxicity.

-

-

Data Analysis: Calculate IC

for collagen inhibition vs. IC

Secondary Targets: Virology & Oncology

Beyond fibrosis, the 5-(Furan-2-yl)pyridin-2(1H)-one scaffold is a "privileged structure" in drug discovery, showing activity against viral polymerases and oncogenic kinases.

HIV-1 Reverse Transcriptase (NNRTI)

Pyridinone derivatives are well-documented Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .

-

Mechanism: The compound binds to the hydrophobic NNRTI binding pocket (allosteric site) of HIV-1 Reverse Transcriptase, locking the enzyme in an inactive conformation.

-

SAR Insight: The C-5 furan ring provides favorable

-

PDK1 (Pyruvate Dehydrogenase Kinase 1)

In oncology, this scaffold serves as a core for PDK1 inhibitors .

-

Role: PDK1 regulates cell metabolism (Warburg effect) and survival (Akt pathway).

-

Interaction: The pyridinone oxygen acts as a hydrogen bond acceptor for the backbone amide of the kinase, while the furan group occupies the lipophilic cleft, improving selectivity.

Signal Transduction Visualization

The following diagram illustrates the modulation of the p38 MAPK pathway by 5-(Furan-2-yl)pyridin-2(1H)-one, leading to antifibrotic outcomes.

Caption: Mechanism of Action: The compound inhibits p38 MAPK, blocking downstream cytokine production and fibrotic remodeling.

Comparative Data: Substituent Effects

The table below summarizes the impact of C-5 substitution on the biological activity of pyridin-2(1H)-ones, highlighting why the furan moiety is explored.

| C-5 Substituent | Compound Class | Primary Target | Key Property / Effect |

| -Methyl | Pirfenidone | p38 MAPK / TGF- | Moderate potency; High oral bioavailability; Short half-life. |

| -Furan-2-yl | Target Analog | p38 MAPK / HIV RT | Enhanced lipophilicity; Improved binding to hydrophobic pockets (e.g., Y181 in RT). |

| -Phenyl | Biaryl Pyridinones | p38 MAPK | High potency but potential solubility issues. |

| -Nitro | Nitropyridinones | Antibacterial | Reactivity concerns; distinct mechanism. |

References

-

InterMune, Inc. (2009). Compounds and methods for treating inflammatory and fibrotic disorders. WO2009149188A1. Link

-

Dolle, R. E., et al. (2009). Synthesis and Biological Evaluation of C-5 Methyl Substituted 4-Arylthio and 4-Aryloxy-3-Iodopyridin-2(1H)-one Type Anti-HIV Agents. Journal of Medicinal Chemistry, 52(9). Link

-

Feldman, R. I., et al. (2005).[5] Novel Small Molecule Inhibitors of 3-Phosphoinositide-dependent Kinase-1. Journal of Biological Chemistry, 280, 19867-19874.[5] Link

-

Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10. Link

Sources

- 1. Prof. NESRİN GÖKHAN KELEKÇİ | AVESİS [avesis.hacettepe.edu.tr]

- 2. cacheby.com [cacheby.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2009149188A1 - Compounds and methods for treating inflammatory and fibrotic disorders - Google Patents [patents.google.com]

- 5. US8778977B2 - Pyridinonyl PDK1 inhibitors - Google Patents [patents.google.com]

Precision Synthesis and Therapeutic Profiling of Pyridinyl-Furanone Scaffolds

Topic: Discovery and Synthesis of Pyridinyl-Furanone Compounds Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary: The Pharmacophore Logic

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and emerging oncology targets, the 2(5H)-furanone (butenolide) ring system remains a privileged scaffold.[1] While the diphenyl-furanone architecture (exemplified by Rofecoxib) validated the COX-2 inhibitory mechanism, the pyridinyl-furanone hybrid represents a critical evolution in this chemical space.[1]

Replacing the lipophilic phenyl ring with a pyridinyl moiety introduces a hydrogen-bond acceptor, significantly altering the physicochemical profile (LogP, solubility) and enabling specific interactions with the Arg120 or Tyr355 residues in the COX-2 active site, or distinct kinase domains in oncology targets.[1]

This guide details a modular, self-validating synthetic platform for accessing 3- and 4-pyridinyl-2(5H)-furanones, moving beyond traditional condensation methods to high-fidelity transition metal catalysis.[1]

Structural Activity Relationship (SAR) & Chemical Space

The design of pyridinyl-furanones is not arbitrary; it is a bioisosteric strategy to modulate potency and pharmacokinetics.[1]

The Regioisomer Criticality

-

3-Pyridinyl-2(5H)-furanones: Often explore the "selectivity pocket" of COX enzymes.

-

4-Pyridinyl-2(5H)-furanones: Mimic the central pharmacophore of coxibs but with enhanced water solubility due to the pyridine nitrogen.

Figure 1: Pharmacophore Mapping & Synthetic Logic

Caption: Pharmacophore dissection of the pyridinyl-furanone scaffold highlighting the strategic placement of the pyridine ring for optimal target engagement.

Synthetic Strategy: The Modular Cross-Coupling Protocol

While traditional methods rely on the condensation of

The Strategy: Utilize 4-tosyl-2(5H)-furanone as a stable, electrophilic linchpin.[1] This allows for the divergent synthesis of library members by coupling with various pyridinyl boronic acids.

Advantages of this Route:

-

Regiospecificity: The leaving group (OTs) is fixed at the C4 position.

-

Stability: Unlike triflates, the tosylate intermediate is crystalline and stable at room temperature.[1]

-

Versatility: Compatible with electron-deficient pyridine boronic acids which are notoriously difficult couplers.

Detailed Experimental Protocol

Objective: Synthesis of 4-(pyridin-3-yl)-2(5H)-furanone via Suzuki-Miyaura Coupling.

Phase 1: Synthesis of the Scaffold (4-Tosyl-2(5H)-furanone)

Mechanistic Insight: This step converts the commercially available tetronic acid or 4-hydroxy-2(5H)-furanone into an activated electrophile.

-

Reagents: 4-Hydroxy-2(5H)-furanone (1.0 eq),

-Toluenesulfonyl chloride (1.1 eq), Diisopropylethylamine (DIPEA, 1.2 eq).[1] -

Solvent: Dichloromethane (DCM) (anhydrous).

-

Procedure:

-

Dissolve 4-hydroxy-2(5H)-furanone in DCM at 0°C.

-

Add DIPEA dropwise. Observation: Slight fuming/exotherm.

-

Add TsCl portion-wise over 15 minutes.

-

Warm to Room Temperature (RT) and stir for 4 hours.

-

Validation Point: TLC (Hexane/EtOAc 1:1). Product (

) should be distinct from starting material (baseline).

-

-

Workup: Wash with 1N HCl (removes DIPEA), then Brine. Dry over

. -

Purification: Recrystallization from EtOAc/Hexanes.

-

Yield Target: >85% White crystalline solid.

-

Phase 2: The Pyridinyl Coupling (The Critical Step)

Mechanistic Insight: Pyridine boronic acids can poison Pd catalysts via N-coordination. The use of a specific base and ligand system is non-negotiable.

-

Reagents:

-

4-Tosyl-2(5H)-furanone (1.0 eq)

-

Pyridine-3-boronic acid (1.2 eq)

-

Catalyst:

(5 mol%) - Chosen for robustness against air.[1] -

Base:

(2.0 eq, 2M aqueous solution).

-

-

Solvent System: Toluene:Ethanol (4:1). Why? Ethanol assists in solubilizing the boronic acid, while Toluene protects the catalyst.[1]

-

Procedure:

-

Degas solvents with Argon for 15 minutes (Critical to prevent homocoupling).

-

Combine Tosylate, Boronic Acid, and Catalyst in a pressure vial.[1]

-

Add the solvent mixture and aqueous base.

-

Heat to 90°C for 6-12 hours.

-

In-Process Control (IPC): Monitor disappearance of the Tosylate peak by HPLC or TLC.

-

-

Workup: Filter through Celite (removes Pd black). Extract with EtOAc.

-

Purification: Flash Chromatography (DCM/MeOH gradient 0-5%). Pyridinyl derivatives are polar; avoid pure hexanes.[1]

Table 1: Troubleshooting the Coupling

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by Pyridine N | Switch to |

| Protodeboronation | Reaction temp too high / wet solvent | Use anhydrous conditions with |

| Homocoupling | Oxygen presence | Rigorous Argon sparging is mandatory.[1] |

Visualization of Synthetic Workflow

Figure 2: Modular Synthesis of Pyridinyl-Furanones

Caption: Step-wise modular synthesis utilizing the stable tosylate intermediate for diverse library generation.

Analytical Characterization & QC

A self-validating protocol requires rigorous confirmation of the structure.

-

NMR (DMSO-

-

Furanone Ring: Look for the olefinic proton at C3 (

ppm, singlet). -

Pyridine Ring: Characteristic splitting patterns.[1] For 3-pyridinyl: Singlet (

ppm), Doublet (

-

-

NMR:

-

Carbonyl (C=O): Distinct peak at

ppm. -

C4 (Quaternary): Shifted downfield (

ppm) due to pyridine attachment.

-

-

Mass Spectrometry: ESI+ mode. Expect

peak. Note that pyridine nitrogen often protonates easily, giving strong signals.

Biological Context & Screening

Once synthesized, the compounds should be screened in a tiered assay system.[1]

-

Primary Screen (Enzymatic): COX-1 vs COX-2 Inhibition Assay (Colorimetric).

-

Goal: Determine

and Selectivity Index (SI = -

Reference Standard: Rofecoxib (SI > 200).[1]

-

-

Secondary Screen (Cellular): MTT Assay on cancer lines (e.g., MCF-7, A549).[1]

-

Relevance: 3-pyridinyl-furanones have shown cytotoxicity independent of COX-2, potentially via tubulin polymerization inhibition.[1]

-

References

-

PubChem. Rofecoxib | C17H14O4S. National Library of Medicine. [Link]

-

Wu, J., et al. (2003).[2] Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. Journal of Organic Chemistry. [Link]

-

Zhang, L., et al. (2024).[3] Synthesis and Biological Evaluation of Novel Furopyridone Derivatives. MDPI Molecules. [Link]

-

Bellina, F., & Rossi, R. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms. Bentham Science.[4] [Link]

Sources

- 1. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. arpi.unipi.it [arpi.unipi.it]

Navigating the 5-(Furan-2-yl)pyridin-2(1H)-one Scaffold: SAR, Synthesis, and Therapeutic Potential

This technical guide details the structure-activity relationship (SAR), synthetic pathways, and therapeutic potential of 5-(Furan-2-yl)pyridin-2(1H)-one , a privileged scaffold in medicinal chemistry. This molecule represents a strategic evolution of the pyridinone class, most notably related to the anti-fibrotic drug Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), where the metabolic liability of the 5-methyl group is addressed via heteroaryl substitution.

Executive Summary & Chemical Context

The 5-(Furan-2-yl)pyridin-2(1H)-one core is a bicyclic heteroaromatic system combining a hydrogen-bond-rich pyridinone headgroup with a lipophilic, electron-rich furan tail. In drug discovery, this scaffold is primarily explored for anti-fibrotic and anti-inflammatory activity, acting as a bioisostere to 5-aryl/alkyl pyridinones.

Its structural significance lies in three key medicinal chemistry principles:

-

Metabolic Blocking: Replacing the metabolically labile 5-methyl group of Pirfenidone (which is rapidly oxidized to carboxylic acid) with a furan ring extends half-life.

-

-

-

Tautomeric Versatility: The 2-pyridinone core exists in equilibrium with 2-hydroxypyridine, allowing dual donor/acceptor hydrogen bonding interactions.

Structure-Activity Relationship (SAR) Analysis

The biological potency of this scaffold relies on precise modifications at three vectors: the Nitrogen (N1), the Carbonyl (C2), and the C5-Linker.

The Core Pharmacophore (Pyridinone Ring)

The 2(1H)-pyridinone ring is the "warhead" responsible for hydrogen bonding.

-

C2 Carbonyl (Acceptor): Essential for binding to the hinge region of kinase targets or solvating water networks in receptor pockets.

-

N1 Position (The Anchor):

-

Unsubstituted (N-H): Allows for a hydrogen bond donor interaction.

-

N-Aryl (e.g., N-Phenyl): drastically increases lipophilicity and potency in anti-fibrotic assays (mimicking Pirfenidone).

-

N-Alkyl: Generally reduces potency due to increased conformational flexibility and lack of aromatic stacking.

-

The C5-Furan Moiety (The Effector)

The introduction of the furan ring at C5 is the defining feature of this analog.

-

Electronic Effect: Furan is an electron-rich heterocycle. It pushes electron density into the pyridinone ring, potentially strengthening the H-bond acceptor capability of the C2 carbonyl.

-

Steric Profile: The furan ring is planar, unlike the bulky trifluoromethyl or t-butyl groups often used in this position. This planarity allows insertion into narrow hydrophobic clefts (e.g., the "gatekeeper" regions of kinases).

-

Orientation: The rotation around the C5-C(furan) bond is critical. Ortho-substitution on the furan ring can lock the conformation, improving selectivity but potentially reducing solubility.

SAR Summary Table

| Structural Vector | Modification | Effect on Activity (Anti-fibrotic/Kinase) | Mechanistic Rationale |

| N1 Position | Phenyl | High Increase | Mimics Pirfenidone; engages hydrophobic pocket II. |

| Methyl | Moderate Decrease | Loses aromatic interaction; increases clearance. | |

| Hydrogen | Variable | Good for H-bonding, but poor membrane permeability. | |

| C5 Position | Furan-2-yl | High Potency | Planar, electron-rich, metabolically stable vs. methyl. |

| Thiophene | High Potency | Similar to furan but more lipophilic (higher LogP). | |

| Phenyl | Moderate | Good steric fit, but lacks the specific electronic profile of furan. | |

| C3 Position | H (Unsubstituted) | Neutral | Preferred to avoid steric clash with the carbonyl H-bond network. |

| Halogen (F, Cl) | Moderate Increase | Modulates pKa of the NH; improves metabolic stability. |

Mechanistic Pathways & Biological Targets[1]

The 5-(Furan-2-yl)pyridin-2(1H)-one scaffold primarily modulates the TGF-

Pathway Visualization

The following diagram illustrates how the scaffold interferes with pro-fibrotic signaling.

Caption: The 5-(Furan-2-yl)pyridin-2(1H)-one scaffold exerts anti-fibrotic effects by dual inhibition of p38 MAPK and suppression of TGF-

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust route to this scaffold is the palladium-catalyzed coupling of 5-bromo-2-hydroxypyridine (tautomer of the pyridone) with 2-furanylboronic acid.

Reagents:

-

Substrate: 5-Bromo-2(1H)-pyridinone (CAS: 13466-38-1)

-

Coupling Partner: Furan-2-boronic acid (CAS: 13331-23-2)

-

Catalyst: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2 (for difficult substrates)

-

Base: Na2CO3 (2M aqueous)

-

Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes.

-

Charge: Add 5-Bromo-2(1H)-pyridinone (1.0 eq) and Furan-2-boronic acid (1.2 eq) to the flask.

-

Solvation: Add degassed 1,4-Dioxane/Water mixture (0.1 M concentration relative to substrate).

-

Catalysis: Add Na2CO3 (2.5 eq) followed by Pd(PPh3)4 (5 mol%). Note: The catalyst must be added last to prevent premature oxidation.

-

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product usually fluoresces under UV (254 nm).

-

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

-

Purification: Dissolve residue in EtOAc, wash with brine, dry over MgSO4. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

-

Validation: Confirm structure via 1H NMR (DMSO-d6). Look for the characteristic furan doublets at

6.6–7.8 ppm and the pyridinone NH singlet (broad) at

Biological Assay: NIH3T3 Fibroblast Proliferation (MTT)

This assay validates the anti-fibrotic potential by measuring the inhibition of fibroblast proliferation, a hallmark of fibrosis.

Protocol:

-

Seeding: Seed NIH3T3 fibroblasts (ATCC CRL-1658) in 96-well plates at

cells/well in DMEM + 10% FBS. -

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Replace medium with serum-free DMEM containing the test compound (dissolved in DMSO) at concentrations ranging from 0.1

M to 100-

Control: 0.1% DMSO (Vehicle).

-

Positive Control: Pirfenidone (Standard).

-

-

Stimulation: After 1 hour of pretreatment, add TGF-

1 (5 ng/mL) to stimulate proliferation. Incubate for 48 hours. -

Readout: Add MTT reagent (0.5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

-

Calculation: Calculate IC50 using non-linear regression (GraphPad Prism). A potent analog should exhibit an IC50 < 100

M (Pirfenidone is typically ~300-500

Synthesis Workflow Diagram

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for the synthesis of the target scaffold.

References

-

Anti-fibrotic Pyridinone SAR

-

Pirfenidone Mechanism

- Title: Pirfenidone inhibits macrophage recruitment and sinus node fibrosis in r

- Source: American Journal of Physiology-Heart and Circul

-

URL:[Link]

-

Suzuki Coupling of Pyridones

-

Furan Scaffold in Drug Design

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and antifibrotic activities of carbohydrate-modified 1-(substituted aryl)-5-trifluoromethyl-2(1H) pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antifibrotic Activities of Carbohydrate- Modified 1-(Substituted aryl)-5-trifluoromethyl-2(1H) Pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

In silico prediction of 5-(Furan-2-yl)pyridin-2(1H)-one ADMET properties

Executive Summary: The Scaffold Analysis

The 5-(Furan-2-yl)pyridin-2(1H)-one moiety represents a biaryl system combining a polar, hydrogen-bond-donating pyridone ring with a lipophilic, electron-rich furan ring. While this scaffold offers attractive physicochemical properties for fragment-based drug discovery (FBDD)—specifically regarding solubility and ligand efficiency—it harbors significant metabolic liabilities.

This guide provides a rigorous in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling framework. It moves beyond simple descriptor calculation to address the critical " go/no-go " decision points: tautomeric ambiguity and metabolic bioactivation .

Phase I: Structural Preparation & Tautomerism

The Causality of Error: The most common failure mode in computational modeling of pyridinones is the incorrect assignment of tautomeric states. Standard canonicalization algorithms often default to the aromatic 2-hydroxypyridine (lactim) form to maximize Hückel aromaticity. However, in biological media (aqueous phase, pH 7.4), the 2-pyridone (lactam) tautomer predominates.

Protocol:

-

Input Generation: Do not rely on auto-generated SMILES from 2D sketches. Manually verify the carbonyl at position 2 and the proton on the nitrogen.

-

Correct Input (Lactam):O=C1C=CC(C2=CC=CO2)=CN1

-

Incorrect Input (Lactim):Oc1ccc(c2occc2)cn1

-

-

Energy Minimization: Use a semi-empirical method (e.g., PM7 or AM1) to confirm the global minimum in an implicit water solvent model.

Visualization: Tautomeric Equilibrium & Input Logic

The following diagram illustrates the critical tautomeric shift and the downstream consequences of selecting the wrong input form.

Caption: Fig 1. Tautomeric selection logic. The lactam form is the dominant species in physiological conditions and must be the input for ADMET prediction.

Phase II: Physicochemical Profiling

Using the SwissADME algorithm suite, we predict the core properties that dictate the molecule's movement through the body.

Theoretical Profile:

-

Molecular Weight (MW): ~161.16 g/mol . This classifies the molecule as a "Fragment" (Rule of 3 compliant) rather than a full "Drug" (Rule of 5 compliant), suggesting high ligand efficiency but potential for rapid clearance.

-

Lipophilicity (LogP): The furan ring is lipophilic, but the pyridone is polar.

-

Consensus LogP: ~1.2 – 1.5. This is ideal for oral bioavailability.

-

-

Topological Polar Surface Area (TPSA):

-

Pyridone fragment: ~32 Ų

-

Furan fragment: ~13 Ų

-

Total TPSA: ~45 Ų. This falls comfortably within the "Golden Triangle" for Blood-Brain Barrier (BBB) penetration (TPSA < 90 Ų).

-

Table 1: Predicted Physicochemical Parameters

| Parameter | Predicted Value | Interpretation | Methodological Source |

| MW | 161.16 Da | High Ligand Efficiency | RDKit Descriptors |

| Consensus LogP | 1.35 | Optimal for Oral/CNS | SwissADME (iLOGP, XLOGP3) |

| TPSA | 45.3 Ų | High BBB Permeability | Ertl et al. Fragment Method |

| Solubility (LogS) | -2.1 (Soluble) | Good aqueous solubility | ESOL Model |

| Bioavailability Score | 0.55 | High probability of F > 10% | SwissADME |

Phase III: Pharmacokinetics (ADME)

Absorption: The BOILED-Egg Model

The molecule's coordinates (WLOGP vs. TPSA) place it directly into the "Yolk" of the BOILED-Egg plot.[1]

-

HIA (Human Intestinal Absorption): High.

-

BBB (Blood-Brain Barrier): Permeant.[2]

-

P-gp Substrate: Likely No . Small, neutral fragments are rarely P-glycoprotein substrates unless they possess specific basic amines.

Metabolism: The Critical Liability

This is the most significant risk factor for the 5-(Furan-2-yl)pyridin-2(1H)-one scaffold.

The Mechanism: The furan ring is a structural alert. It is subject to metabolic bioactivation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). The enzymatic oxidation opens the furan ring, generating a reactive cis-2-butene-1,4-dial intermediate. This dialdehyde is a potent electrophile that forms covalent adducts with proteins and DNA, leading to hepatotoxicity and potential carcinogenicity.

Visualization: Furan Bioactivation Pathway

The following diagram details the mechanistic toxicity pathway that must be monitored.

Caption: Fig 2. Metabolic activation of the furan moiety.[3] The formation of the reactive dialdehyde is a key toxicity driver.

Phase IV: Toxicity Profiling (ProTox-II)

Using fragment-based propensity models (ProTox-II), we can estimate the specific toxicity endpoints.[4]

-

Hepatotoxicity: High Risk. Due to the mechanism described above (furan ring opening).

-

Carcinogenicity: Moderate Risk. Furan is classified as a Group 2B carcinogen by IARC.

-

hERG Inhibition: Low Risk. The scaffold lacks the typical pharmacophore for hERG blockage (basic amine + lipophilic linker + aromatic tail).

-

AMES Mutagenicity: Positive Prediction likely. The reactive metabolites can intercalate or bind to DNA.

Strategic Recommendations

Based on the in silico profile, the 5-(Furan-2-yl)pyridin-2(1H)-one scaffold possesses excellent pharmacokinetic properties (solubility, permeability) but severe metabolic liabilities.

Optimization Strategy:

-

Scaffold Hopping: Replace the Furan ring to maintain geometry but eliminate the metabolic alert.

-

Alternative 1:Thiophene. (Sulfur analog). Generally more metabolically stable, though S-oxidation is possible.

-

Alternative 2:Oxazole/Isoxazole. These rings are far more stable to oxidative ring opening and maintain the H-bond acceptor capabilities.

-

-

Blocking Metabolic Hotspots: If the furan ring is essential for binding, substitution at the 5-position of the furan ring (e.g., with a methyl or chlorine group) can sterically hinder CYP450 oxidation, potentially reducing bioactivation.

References

-

SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Scientific Reports, 7, 42717. [Link]

-

ProTox-II Methodology: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[4] ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link][5]

-

Furan Metabolism: Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. [Link]

- Pyridone Tautomerism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Referencing general pyridone/hydroxypyridine equilibrium constants in aqueous media).

-

BOILED-Egg Model: Daina, A., & Zoete, V. (2016).[6] A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules.[1][2] ChemMedChem, 11(11), 1117–1121. [Link]

Sources

- 1. SwissADME [swissadme.ch]

- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro studies on the metabolic activation of the furanopyridine L-754,394, a highly potent and selective mechanism-based inhibitor of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. phytojournal.com [phytojournal.com]

Technical Guide: Tautomerism in 5-(Furan-2-yl)pyridin-2(1H)-one

[1]

Executive Summary

This guide provides a comprehensive technical analysis of the tautomeric equilibrium in 5-(Furan-2-yl)pyridin-2(1H)-one , a scaffold of increasing significance in kinase inhibition and fragment-based drug discovery (FBDD).[1] While the 2-pyridone motif is classically understood, the introduction of an electron-rich furan moiety at the C5 position introduces unique electronic perturbations that affect the Lactam-Lactim equilibrium.[1]

For medicinal chemists, defining the dominant tautomer is not merely academic; it dictates the hydrogen bond donor/acceptor (HBD/HBA) profile , solubility, and permeability.[1] This document outlines the mechanistic basis of this tautomerism and provides a self-validating experimental workflow to characterize it.

Part 1: Mechanistic Analysis & Structural Factors[1]

The Lactam-Lactim Equilibrium

The core phenomenon is the proton transfer between the ring nitrogen (N1) and the carbonyl oxygen (O2), equilibrating between the 2-pyridone (Lactam) and 2-hydroxypyridine (Lactim) forms.[1]

-

Lactam (A): Characterized by an N-H donor and C=O acceptor.[1] Generally favored in the solid state and polar solvents due to a high dipole moment and the ability to form stable cyclic dimers.[1]

-

Lactim (B): Characterized by a pyridine-like nitrogen (acceptor) and an O-H donor.[1] Often favored in the gas phase or non-polar solvents due to full aromaticity (retaining the 6

electron system of pyridine).[1]

The 5-Furanyl Effect

The substitution of a furan ring at the C5 position is critical.[1] Furan is a

-

Electronic Conjugation: The furan ring acts as an electron donor via resonance (+M effect) into the pyridine ring.[1]

-

Impact on Tautomerism: The electron density donation stabilizes the electron-deficient pyridone ring.[1] However, extended conjugation can also stabilize the fully aromatic lactim form.[1]

-

Steric Considerations: Rotation around the C5-C(furan) bond allows for conformational isomerism, which can influence crystal packing and solvation shells, indirectly shifting the tautomeric ratio (

).[1]

Pathway Visualization

The following diagram illustrates the equilibrium and the resonance stabilization involved.

Caption: Mechanistic pathway of Lactam-Lactim tautomerism in 5-(Furan-2-yl)pyridin-2(1H)-one, highlighting the transition state and environmental influencers.

Part 2: Experimental Protocols (Self-Validating Workflows)

To accurately determine the dominant species in your specific formulation or assay buffer, follow this tiered characterization strategy.

Protocol 1: NMR Solvent Titration (Solution State)

Objective: Determine

Methodology:

-

Preparation: Synthesize or procure >98% pure 5-(Furan-2-yl)pyridin-2(1H)-one.

-

Solvent Selection: Prepare samples in

-DMSO (Polar Aprotic), -

Acquisition:

-

Diagnostic Signals:

-

Lactam:

: -

Lactim:

: No low-field NH; O-H often exchanged or typically -

Coupling: Look for

.[1] In 2-pyridones, this coupling is often larger (~9.5 Hz) compared to pyridines (~8.5 Hz).[1]

-

Data Interpretation Table:

| Solvent | Dielectric ( | Dominant Species | Expected | Mechanism |

| DMSO- | 46.7 | Lactam | ~162 ppm | H-bond acceptor stabilization of NH |

| Methanol- | 32.7 | Lactam | ~163 ppm | Solvent acts as H-bond donor to C=O[1] |

| Chloroform- | 4.8 | Mixed/Lactim | ~158-160 ppm | Dimerization drives Lactam; dilution shifts to Lactim |

Protocol 2: X-Ray Crystallography (Solid State Reference)

Objective: Define the absolute geometry and H-bonding network in the solid phase.[1] Rationale: Solid-state data provides the "ground truth" for bond lengths (C2-O vs C2-N), confirming the tautomer without solvent interference.[1]

Steps:

-

Crystallization: Slow evaporation from Ethanol/Water (1:1).[1]

-

Diffraction: Collect data at 100K to reduce thermal motion of the tautomeric proton.

-

Analysis:

Protocol 3: UV-Vis pH Titration (pKa Determination)

Objective: Determine the ionization constants (

Workflow:

-

Standards: Synthesize 1-methyl-5-(furan-2-yl)pyridin-2-one (Fixed Lactam) and 2-methoxy-5-(furan-2-yl)pyridine (Fixed Lactim).

-

Measurement: Record UV spectra of the parent compound and standards in aqueous buffer (pH 7.4).

-

Comparison: The parent compound's

will align with the fixed form it mimics.[1]-

Result: 2-pyridones typically show a

bathochromically shifted (red-shifted) compared to 2-alkoxypyridines.[1]

-

Part 3: Implications for Drug Design[1]

Understanding the tautomeric state of 5-(Furan-2-yl)pyridin-2(1H)-one is vital for Structure-Based Drug Design (SBDD).[1]

Binding Mode Ambiguity

-

As a Lactam: The molecule presents an Acceptor-Donor (A-D) motif (C=O is acceptor, N-H is donor).[1] This is ideal for binding to backbone carbonyls and amides in the hinge region of kinases.[1]

-

As a Lactim: The molecule presents a Donor-Acceptor (D-A) motif (N is acceptor, O-H is donor).[1]

Bioisosteric Replacement

If the furan ring causes metabolic liability (e.g., reactive metabolites), researchers often look for bioisosteres.[1] However, changing the 5-substituent (e.g., to a phenyl or thiophene) will alter the electronic push/pull, potentially shifting the

Recommendation: When performing SAR (Structure-Activity Relationship) studies at position 5, always monitor the C2 chemical shift in NMR to ensure the tautomeric preference has not flipped.

Part 4: Experimental Workflow Diagram

This decision tree guides the researcher through the characterization process.[1]

Caption: Step-by-step experimental workflow for defining the tautomeric state of the target scaffold.

References

-

Katritzky, A. R., et al. "Tautomerism in Heterocycles."[1] Advances in Heterocyclic Chemistry. (Classic review establishing the dominance of the lactam form in 2-pyridones in solid/polar phases).[1]

-

Beak, P., et al. "Equilibration Studies: Protomeric Equilibria of 2-Hydroxypyridine and Related Compounds."[1] Journal of the American Chemical Society.[1][2]

-

Crystallography Open Database (COD). "Crystal structures of 5-substituted pyridin-2-ones."[1][3] (General reference for bond length comparison).

-

PubChem. "Compound Summary for 5-(Furan-2-yl)pyridin-2(1H)-one."[1] (Structural verification).

-

Gaussian, Inc. "DFT Methods for Tautomeric Equilibrium Calculation (B3LYP/6-31G*)."[1] (Standard computational protocol reference).

Technical Guide: Solubility and Stability Profiling of 5-(Furan-2-yl)pyridin-2(1H)-one

[1][2]

Executive Summary & Compound Profile

5-(Furan-2-yl)pyridin-2(1H)-one represents a "push-pull" electronic system combining an electron-rich furan ring with an electron-deficient pyridone core.[1][2] This specific architecture creates a unique solubility-stability paradox: the pyridone moiety dictates high crystal lattice energy (reducing solubility), while the furan moiety introduces significant oxidative and acid-sensitivity risks.[1][2]

Physicochemical Identity

| Property | Value / Prediction | Structural Rationale |

| Molecular Weight | 161.16 g/mol | Small molecule, fragment-like.[1][2] |

| LogP (Predicted) | 1.2 – 1.6 | Furan adds lipophilicity; Pyridone core is polar.[1][2] |

| pKa (Acidic) | ~11.0 (NH) | Weakly acidic lactam nitrogen; deprotonation requires strong base.[1][2] |

| pKa (Basic) | ~0.7 (O) | Very weakly basic carbonyl oxygen; protonation occurs only in strong acid.[1][2] |

| Tautomerism | Lactam (major) | In aqueous/polar media, the C=O form dominates over the C-OH (lactim) form.[1][2] |

| Melting Point | >150°C (Predicted) | High lattice energy due to intermolecular hydrogen-bonded dimerization.[1][2] |

Solubility Profiling

Theoretical Solubility Behavior

The solubility of 5-(Furan-2-yl)pyridin-2(1H)-one is governed by the Lactam-Lactim Tautomerism .[1][2]

-

In Non-Polar Solvents (Chloroform, Toluene): The compound likely exists as a hydrogen-bonded dimer (Lactam-Lactam), limiting solubility.[1][2]

-

In Polar Aprotic Solvents (DMSO, DMF): The solvent disrupts the dimers, acting as a H-bond acceptor for the NH group.[1][2] Result: High solubility.

-

In Water: The lactam form is highly polarized.[1][2] However, the lipophilic furan ring at C5 disrupts the hydration shell.[1][2] Result: Sparingly soluble (< 1 mg/mL predicted).[1][2]

Experimental Protocol: Thermodynamic Solubility

Do not use Kinetic Solubility (DMSO spike) for final data; it overestimates solubility due to supersaturation.

Workflow:

-

Preparation: Add excess solid compound to the solvent in amber glass vials (protect from light).

-

Equilibration: Shake at 25°C for 24–48 hours.

-

Separation: Centrifuge at 10,000 rpm or filter (0.22 µm PVDF). Note: Avoid Nylon filters as furan compounds may bind.[1][2]

-

Quantification: HPLC-UV (254 nm or 300 nm).

Solvent Compatibility Table

| Solvent Class | Representative Solvent | Predicted Solubility | Application |

| Aqueous Buffer | PBS (pH 7.[1][2]4) | Low (< 1 mg/mL) | Biological assays.[1][2] |

| Acidic Media | 0.1 N HCl | Moderate | Warning: Risk of furan ring opening (acid hydrolysis).[1][2] |

| Polar Aprotic | DMSO | High (> 50 mg/mL) | Stock solutions (Cryopreservation required).[1][2] |

| Polar Aprotic | DMA / NMP | High (> 50 mg/mL) | Formulation co-solvents.[1][2] |

| Alcohol | Ethanol / Methanol | Moderate (10–30 mg/mL) | Process solvents.[1][2] |

| Non-Polar | Hexane / Heptane | Negligible | Anti-solvents for crystallization.[1][2] |

Stability Profiling (Forced Degradation)[1][2]

The presence of the Furan ring is the critical liability.[1][2] Furans are electron-rich dienes susceptible to oxidation and acid-catalyzed ring opening.[1][2]

Degradation Pathways[1][2]

-

Oxidative Ring Opening: Reaction with singlet oxygen or peroxides leads to the formation of unsaturated dicarbonyls (e.g., cis-2-butene-1,4-dione derivatives), which are reactive electrophiles (potential toxicity).[1][2]

-

Photodimerization: 2-Pyridones can undergo [4+4] cycloaddition under UV light.[1][2]

-

Acid Hydrolysis: Strong acids can protonate the furan oxygen, leading to ring opening and polymerization (tar formation).[1][2]

Stress Testing Protocol

Perform these tests at 1 mg/mL concentration. Analyze via HPLC-PDA-MS.

| Stress Condition | Conditions | Mechanistic Target | Acceptance Criteria |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hrs | Furan ring opening | < 5% degradation |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hrs | Pyridone ring cleavage (rare) | < 2% degradation |

| Oxidation | 3% H₂O₂RT, 4 hrs | Furan oxidation / N-oxide formation | Critical: Monitor closely.[1][2] Likely unstable.[1][2] |

| Photostability | 1.2 million lux hours | [4+4] Dimerization | < 5% degradation (Amber glass required) |

| Thermal | 60°C (Solid State), 7 days | Crystal lattice stability | Stable |

Visualizations

Solubility & Tautomerism Workflow

This diagram illustrates how solvent polarity dictates the molecular state (Dimer vs. Monomer) and subsequent solubility.[1][2]

Caption: Solvent-dependent molecular species determining the solubility profile of 5-(Furan-2-yl)pyridin-2(1H)-one.[1][2]

Degradation Pathways (Furan Liability)

This diagram details the specific chemical risks associated with the furan moiety.[1][2]

Caption: Critical degradation pathways. The furan ring is the primary site of oxidative and acidic instability.[1][2]

Analytical Methodology (HPLC)[1][2][3]

To accurately quantify solubility and stability, use the following validated method parameters. The method must separate the parent from the potential furan-ring-opened degradants.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the lactam form).[1][2]

-

Mobile Phase B: Acetonitrile (Avoid Methanol if transesterification of degradants is suspected).[1][2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 300 nm (λmax of conjugated pyridone-furan system) and 254 nm.[1][2]

-

Column Temp: 30°C.

References

-

PubChem. 5-(Furan-2-yl)pyridin-2(1H)-one Compound Summary. National Library of Medicine.[1][2] Available at: [Link] (Accessed Feb 2026).[1][2]

-

Zhang, Y., et al. (2021).[1][2][3] Pyridones in drug discovery: recent advances.[1][2][3] Bioorganic & Medicinal Chemistry Letters.[1][2] Available at: [Link][1][2][3]

-

Sdhah, et al. (2025).[1][2][4][5] New analogs of 5-substituted-2(1H)-pyridone containing natural amino acids as potential drugs in idiopathic pulmonary fibrosis.[1][2][4] PMC.[1][2] Available at: [Link] (Note: Link directs to related Pirfenidone analog research).[1][2]

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Dichotomy of Oxygen and Nitrogen Heterocycles: A Technical Guide to Furan and Pyridinone Scaffolds

Executive Summary

In the optimization of lead compounds, medicinal chemists often encounter a critical decision point between maximizing ligand efficiency and minimizing metabolic liability. This guide analyzes two distinct scaffolds that represent this trade-off: Furan , a high-affinity but metabolically labile moiety, and Pyridinone , a robust, privileged scaffold capable of complex hydrogen bonding networks.

This whitepaper provides a technical roadmap for:

-

Risk Mitigation: Understanding the bioactivation mechanism of furan to cis-2-butene-1,4-dial.

-

Scaffold Hopping: Transitioning from furan to pyridinone to improve drug-like properties (DMPK).

-

Synthetic Execution: Validated protocols for accessing both scaffolds.

Part 1: The Furan Paradox — Utility vs. Liability

Furan is frequently employed in early discovery as a bioisostere for phenyl or thiophene rings to reduce lipophilicity (LogP) or alter vector geometry. However, it is classified as a "structural alert" in drug development due to its potential for bioactivation.

Mechanism of Toxicity: The Enedial Pathway

The hepatotoxicity associated with furan-containing drugs (e.g., withdrawn agents like menthofuran derivatives) is driven by Cytochrome P450-mediated oxidation. The furan ring undergoes oxidation to form a reactive epoxide or cation, which rapidly opens to form cis-2-butene-1,4-dial (BDA) .[1] BDA is a potent Michael acceptor that alkylates cellular nucleophiles (protein thiols and DNA), leading to cytotoxicity and carcinogenesis.

Visualization: Metabolic Bioactivation of Furan

The following diagram illustrates the critical pathway from the parent furan to the toxic protein adduct.

Caption: Figure 1. CYP450-mediated bioactivation of furan to the reactive metabolite cis-2-butene-1,4-dial (BDA), leading to irreversible protein alkylation.[1]

Strategic Application

Despite this risk, furan remains useful in:

-

Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight probe to identify binding pockets.

-

Pro-drugs: Where the furan is masked or sterically hindered to prevent CYP access.

-

Short-course therapies: Where chronic toxicity accumulation is less relevant (though still risky).

Part 2: The Pyridinone Solution — Robust & Polar

The pyridinone scaffold (specifically 2-pyridone and 4-pyridone) offers a superior alternative for late-stage optimization. It is metabolically stable and exhibits unique tautomeric properties that allow it to act as both a hydrogen bond donor (HBD) and acceptor (HBA).

Tautomerism and Kinase Binding

2-Pyridone exists in equilibrium with 2-hydroxypyridine. In the solid state and polar solvents (like biological fluids), the lactam (keto) form predominates. This structural feature is highly privileged in kinase inhibitor design (e.g., PIM-1, Met kinase inhibitors) because it mimics the hydrogen bonding pattern of the adenosine base of ATP.

Visualization: Pyridinone Binding Mode

This diagram details how the 2-pyridone scaffold interacts with the "hinge region" of a kinase ATP-binding pocket.

Caption: Figure 2. Bidentate hydrogen bonding interaction between the 2-pyridone scaffold and the kinase hinge region (ATP pocket).

Comparative Physicochemical Profile

The transition from furan to pyridinone alters the molecular landscape significantly.

| Property | Furan Scaffold | Pyridinone Scaffold | Impact on Drug Design |

| Aromaticity | High (6e- system) | Moderate (Amide resonance) | Pyridinone is less planar, offering different vectors. |

| H-Bonding | Weak Acceptor (O) | Strong Donor (NH) & Acceptor (C=O) | Pyridinone dramatically increases water solubility. |

| Metabolic Stability | Low (Oxidative ring opening) | High (Resistant to oxidation) | Pyridinone extends half-life ( |

| LogP | High (Lipophilic) | Low (Polar) | Pyridinone lowers LogP, reducing non-specific binding. |

Part 3: Synthetic Architectures & Protocols

Protocol A: Modern Transition-Metal-Free Furan Synthesis

Context: While the Paal-Knorr synthesis is classic, modern medicinal chemistry prefers milder conditions that tolerate diverse functional groups.[2] This protocol utilizes a base-promoted domino reaction of

Reagents:

- -keto ester or 1,3-diketone (1.0 equiv)

-

1,1-dichloro-2-nitroethene or vinyl dichloride derivative (1.2 equiv)

-

Base:

(2.0 equiv) -

Solvent: DMSO (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction vial with the

-keto compound (1.0 mmol) and -

Addition: Add anhydrous DMSO (5 mL) followed by the vinyl dichloride derivative (1.2 mmol) under an inert atmosphere (

). -

Cyclization: Heat the reaction mixture to 80–120°C (substrate dependent) for 4–12 hours. Monitor via TLC/LC-MS for the disappearance of the starting ketone.

-

Mechanistic Note: The reaction proceeds via an alkynyl chloride intermediate followed by intramolecular nucleophilic attack by the enolate oxygen.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (

) to remove DMSO. -

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol B: 2-Pyridone Synthesis via Condensation

Context: This method is robust for generating 4-hydroxy-2-pyridone derivatives, which are common precursors for kinase inhibitors. It relies on the cyclization of 1,3-dicarbonyl equivalents with activated amines [2].

Reagents:

-

3-amino-3-dialkylaminopropenoate (Enamine precursor)

-

Bis(2,4,6-trichlorophenyl)malonate (Reactive malonate source)

-

Solvent: Anhydrous Toluene or Xylene

Step-by-Step Methodology:

-

Activation: Dissolve bis(2,4,6-trichlorophenyl)malonate (5 mmol) in anhydrous toluene (50 mL). The use of the trichlorophenyl ester increases the electrophilicity of the carbonyls.

-

Condensation: Add the 3-amino-3-dialkylaminopropenoate (5 mmol) dropwise to the solution at room temperature.

-

Cyclization: Reflux the mixture (110°C) for 8 hours. The high temperature is required to drive the elimination of the trichlorophenol leaving group and effect ring closure.

-

Isolation: Cool the mixture. The product often precipitates out of the non-polar toluene. Filter the solid.[4]

-

Purification: Wash the precipitate with cold diethyl ether to remove residual phenol byproducts. Recrystallize from ethanol/water if necessary to achieve >95% purity.

References

-

Transition-Metal-Free Approach to Polysubstituted Furans. Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]

-

Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Source: Grantome / NIH Project 5R01ES010577. URL:[Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Source: PubMed Central (PMC) / Frontiers in Chemistry. URL:[Link]

Sources

A Technical Guide to the Preliminary Cytotoxicity Assessment of 5-(Furan-2-yl)pyridin-2(1H)-one

Introduction: Unveiling the Cytotoxic Potential of a Novel Pyridinone Derivative

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine, with a significant focus on identifying compounds that exhibit selective cytotoxicity toward cancer cells.[1] Pyridinone derivatives have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[2][3] The compound 5-(Furan-2-yl)pyridin-2(1H)-one belongs to this promising class of heterocyclic molecules. Its structural features, combining a pyridinone core with a furan moiety, suggest a potential for biological activity that warrants thorough investigation. Furan derivatives themselves have been studied for their cytotoxic effects, which can be dose-dependent.[4]

A preliminary cytotoxicity assessment is a critical initial step in the evaluation of any new chemical entity for its potential as a therapeutic agent.[5][6] Such in vitro assays provide fundamental data on the dose-dependent effects of a compound on cell viability and proliferation.[7] This technical guide provides a comprehensive framework for conducting a preliminary cytotoxicity assessment of 5-(Furan-2-yl)pyridin-2(1H)-one, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established, scientifically validated protocols to ensure the generation of reliable and reproducible data.

I. Foundational Principles of In Vitro Cytotoxicity Testing

In vitro cytotoxicity assays are indispensable tools in the early stages of drug discovery, offering a rapid and cost-effective means to screen compounds for potential therapeutic efficacy and toxicity.[6][8] These assays measure various cellular parameters to determine the impact of a test compound on cell health. The primary endpoints typically evaluated are cell viability, cell proliferation, and membrane integrity.

The choice of cell lines is a critical experimental parameter. For a preliminary assessment of a potential anticancer agent, it is advisable to use a panel of well-characterized cancer cell lines representing different tumor types, alongside a non-cancerous cell line to evaluate selectivity.[1] For instance, a study on novel nicotinamides used HCT-116 (colorectal carcinoma), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines, along with a non-tumor fibroblast-derived cell line (BJ-1).[9] Similarly, the evaluation of new furo[2,3-b]pyridine derivatives was conducted on MCF-7 and MDA-MB-231 (breast cancer) cell lines and compared with the noncancerous MCF-10A breast cell line.[10]

This guide will focus on two widely accepted and complementary cytotoxicity assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.

II. The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[11] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Experimental Workflow for the MTT Assay

The following diagram illustrates the key steps in the MTT assay protocol.

Caption: Workflow of the LDH assay for determining cytotoxicity.

Detailed Protocol for the LDH Assay

Materials:

-

LDH Cytotoxicity Assay Kit (containing LDH reaction mix, stop solution, and lysis buffer)

-

Treated cell culture plates from the previous experiment

Procedure:

-

Prepare Controls: In addition to the compound-treated wells, prepare the following controls:

-

Spontaneous LDH release: Cells treated with vehicle control.

-